1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Regioselective Synthesis Pyrazole Functionalization N-Alkylation

1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1006495-62-0) features a sec-butyl N1 substituent imparting unique steric/electronic properties unattainable with methyl, ethyl, or linear butyl analogs. Its calculated logP of 2.16 positions it ideally for CNS-active drug candidates requiring blood-brain barrier penetration. The C4 carbaldehyde enables direct conversion to pyrazole-4-carboxamides, the privileged SDHI fungicide scaffold. >95% N1-regioselectivity minimizes purification steps in parallel synthesis and combinatorial chemistry. A strategic building block for medicinal and agrochemical discovery.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B11814006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCC(C)N1C=C(C(=N1)C)C=O
InChIInChI=1S/C9H14N2O/c1-4-7(2)11-5-9(6-12)8(3)10-11/h5-7H,4H2,1-3H3
InChIKeyYCCMBBRIQKYQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Core Identity and Sourcing Essentials for Research Procurement


1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1006495-62-0) is a heterocyclic pyrazole derivative featuring a sec-butyl group at the N1 position, a methyl group at C3, and a reactive carbaldehyde moiety at C4 . This specific substitution pattern defines its role as a versatile building block in medicinal chemistry and agrochemical research . Commercial sources list purities ranging from 95% to 98%, with a molecular formula of C₉H₁₄N₂O and a molecular weight of 166.22 g/mol .

1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Why Generic Pyrazole-4-carbaldehyde Analogs Are Not Direct Substitutes


Generic substitution of pyrazole-4-carbaldehyde derivatives is scientifically unsound due to the profound influence of N1-alkyl substituents on reactivity, selectivity, and physicochemical properties. Systematic studies have demonstrated that N1-substitution patterns, such as the sec-butyl group in the target compound, dictate regioselective alkylation outcomes and downstream reaction profiles [1]. Furthermore, computational analyses reveal that branching in the N-alkyl chain significantly alters steric parameters and electronic distribution, directly impacting both synthetic utility and potential biological interactions [2]. The specific sec-butyl group at N1, in conjunction with the C3 methyl and C4 carbaldehyde, establishes a unique chemical space not replicable by simple methyl, ethyl, or linear butyl analogs.

1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Quantitative Differentiation and Comparative Evidence Guide


Regioselective N-Alkylation: Sec-Butyl Group Enhances Regiocontrol Over Linear Analogs

The N1-sec-butyl substituent confers superior regioselectivity in subsequent alkylation reactions compared to linear N1-alkyl derivatives. Under standardized K₂CO₃-DMSO conditions, 3-substituted pyrazoles with branched N-alkyl groups demonstrate >95% regioselectivity for N1-alkylation over N2-alkylation, whereas linear N-butyl analogs exhibit reduced regioselectivity (~80-85%) [1]. This enhanced regiocontrol is attributed to the increased steric bulk of the sec-butyl group, which disfavors N2 attack as supported by DFT calculations at the B3LYP/6-31G**(d) level [1].

Regioselective Synthesis Pyrazole Functionalization N-Alkylation

Lipophilicity Modulation: Sec-Butyl Substituent Optimizes logP for Enhanced Membrane Permeability

The sec-butyl group at N1 provides a calculated logP of 2.16 for the pyrazole core (based on analog 1-(sec-butyl)-3-methyl-1H-pyrazole), which is significantly higher than the unsubstituted 3-methyl-1H-pyrazole-4-carbaldehyde (estimated logP ≈0.5) [1]. This 1.6-unit increase in logP corresponds to a predicted ~40-fold higher membrane permeability (based on the Lipinski correlation), positioning the compound in an optimal range for blood-brain barrier penetration (logP 2-3) [2].

Physicochemical Properties Drug-likeness Lipophilicity

Reactivity Differentiation: Aldehyde Group Enables Diverse Derivatization Not Possible with Reduced Analogs

The C4 carbaldehyde group provides a reactive handle for condensation, reductive amination, and Wittig reactions, distinguishing the target compound from its reduced analog 1-(sec-butyl)-3-methyl-1H-pyrazole (CAS 1172938-74-7), which lacks this functionality . The aldehyde enables direct conversion to hydrazones, oximes, and Schiff bases, expanding synthetic utility by at least 3 distinct reaction pathways not accessible with the reduced analog [1].

Synthetic Versatility Aldehyde Reactivity Building Block

Procurement Advantage: Validated High Purity and Commercial Availability Compared to N-tert-Butyl Analog

Commercial sources confirm 97-98% purity for the target compound, with multiple vendors offering milligram to gram quantities . In contrast, the N-tert-butyl analog (1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde) shows limited commercial availability, with only a single vendor listing and no purity certification . This difference in supply chain reliability directly impacts research continuity and cost-effectiveness.

Chemical Procurement Purity Availability

1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates

Leveraging its calculated logP of 2.16, this building block is ideally suited for constructing CNS-active drug candidates. The optimal lipophilicity range (logP 2-3) predicts favorable blood-brain barrier penetration, a critical parameter for neurological and psychiatric drug development [1][2]. The sec-butyl group further enhances metabolic stability compared to linear alkyl analogs, reducing first-pass metabolism risks [3].

Agrochemical Development: Design of Novel Fungicides via Pyrazole Carboxamide Derivatization

The C4 aldehyde functionality enables direct conversion to pyrazole-4-carboxamides, a privileged scaffold in succinate dehydrogenase inhibitor (SDHI) fungicides. Patents from Bayer CropScience and others highlight the utility of N-alkylated pyrazole-4-carbaldehydes as precursors to potent fungicidal agents [1]. The sec-butyl substituent provides a unique steric and electronic profile not achievable with methyl or ethyl analogs, potentially improving target binding and spectrum of activity [2].

Synthetic Methodology: Precursor for Regioselective Pyrazole Functionalization

The >95% regioselectivity for N1-alkylation under standard conditions makes this compound an ideal starting material for synthesizing complex N1-substituted pyrazole libraries. Its use minimizes chromatographic purification steps and improves overall yields in multi-step syntheses [1]. This efficiency is particularly valuable in parallel synthesis and combinatorial chemistry campaigns [2].

Academic Research: Exploring Structure-Activity Relationships (SAR) of Pyrazole Derivatives

The distinct combination of sec-butyl, methyl, and aldehyde groups creates a unique chemical space for SAR studies. Researchers can systematically probe the effects of N1-alkyl branching on biological activity (e.g., antimicrobial, anti-inflammatory) while maintaining the reactive aldehyde handle for further derivatization [1]. This makes the compound a valuable tool for elucidating structure-property relationships in pyrazole-based bioactive molecules [2].

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